(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
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Overview
Description
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid is a novel 1745-dalton peptide derived from chromogranin B, a protein found in the bovine adrenal medulla chromaffin granules . This peptide has been characterized and identified as a significant component of adrenomedullary secretory vesicles . Its amino acid sequence is 93% identical to residues 580-593 of human chromogranin B .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyroglutamyl peptide bam-1745 involves the isolation and characterization of posttranslationally modified peptides from bovine adrenal medulla chromaffin vesicles . The process includes spectrometric identification of peptides before and after enzymatic removal of pyroglutamyl residues .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of pyroglutamyl peptide bam-1745. The compound is primarily isolated and studied in research settings.
Chemical Reactions Analysis
Types of Reactions: (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid undergoes posttranslational modifications, including the formation of pyroglutamate residues .
Common Reagents and Conditions: The isolation and characterization of pyroglutamyl peptide bam-1745 involve the use of spectrometric techniques and enzymatic removal of pyroglutamyl residues .
Major Products Formed: The major product formed from the posttranslational modification of chromogranin B is the pyroglutamyl peptide bam-1745 itself .
Scientific Research Applications
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid has significant applications in scientific research, particularly in the fields of neurobiology and endocrinology . It is a crucial component of adrenomedullary secretory vesicles and plays a role in the study of neuropeptides and their posttranslational modifications . The peptide’s sequence similarity to human chromogranin B makes it a valuable model for understanding the physiological roles of chromogranins in various species .
Mechanism of Action
The mechanism of action of pyroglutamyl peptide bam-1745 involves its role as a posttranslationally modified peptide derived from chromogranin B . The peptide is flanked by paired basic amino acids, indicating that it is a product of posttranslational processing . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds:
- Chromogranin A
- Chromogranin B
- Secretogranin II
Uniqueness: (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid is unique due to its specific posttranslational modification and its significant presence in adrenomedullary secretory vesicles . Its high sequence similarity to human chromogranin B highlights its importance in comparative studies between species .
Properties
CAS No. |
133136-47-7 |
---|---|
Molecular Formula |
C79H116N20O25 |
Molecular Weight |
1745.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H116N20O25/c1-37(2)27-51(70(115)93-53(29-39(5)6)71(116)95-55(32-44-35-83-36-85-44)74(119)98-58(78(123)124)31-43-14-18-46(101)19-15-43)91-67(112)49(20-23-59(80)102)90-76(121)57(34-63(108)109)96-72(117)52(28-38(3)4)92-68(113)50(22-25-61(104)105)88-65(110)41(9)86-77(122)64(40(7)8)99-69(114)47(11-10-26-84-79(81)82)89-75(120)56(33-62(106)107)97-73(118)54(30-42-12-16-45(100)17-13-42)94-66(111)48-21-24-60(103)87-48/h12-19,35-41,44,47-58,64,100-101H,10-11,20-34H2,1-9H3,(H2,80,102)(H,86,122)(H,87,103)(H,88,110)(H,89,120)(H,90,121)(H,91,112)(H,92,113)(H,93,115)(H,94,111)(H,95,116)(H,96,117)(H,97,118)(H,98,119)(H,99,114)(H,104,105)(H,106,107)(H,108,109)(H,123,124)(H4,81,82,84)/t41-,44?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
InChI Key |
JHRLXGDAMQJZGK-ARICVWHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XYDRVAELDQLLXY |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bam 1745; Bam-1745; Bam1745; Pyroglutamyl peptide bam-1745; |
Origin of Product |
United States |
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